2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid is an organic compound characterized by the presence of dichloro, nitrophenyl, and hydrazono functional groups
Preparation Methods
The synthesis of 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid typically involves the reaction of 2,3-dichlorobut-2-enoic acid with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid can be compared with other similar compounds, such as:
2,3-Dichloro-4-oxo-but-2-enoic acid: This compound shares a similar core structure but lacks the nitrophenyl and hydrazono groups, resulting in different chemical properties and reactivity.
4,5-Dichloro-2-(4-chlorophenyl)pyridazin-3-one: This compound has a similar dichloro substitution pattern but differs in the overall structure and functional groups, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are valuable for various research applications.
Properties
Molecular Formula |
C10H7Cl2N3O4 |
---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
(E,4E)-2,3-dichloro-4-[(4-nitrophenyl)hydrazinylidene]but-2-enoic acid |
InChI |
InChI=1S/C10H7Cl2N3O4/c11-8(9(12)10(16)17)5-13-14-6-1-3-7(4-2-6)15(18)19/h1-5,14H,(H,16,17)/b9-8+,13-5+ |
InChI Key |
IPZTWAULIXCHDE-AFLFDFMDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C(=C(/C(=O)O)\Cl)/Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC(=C(C(=O)O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.